molecular formula C9H10O B170229 (S)-2-phenyloxetane CAS No. 159652-77-4

(S)-2-phenyloxetane

Cat. No.: B170229
CAS No.: 159652-77-4
M. Wt: 134.17 g/mol
InChI Key: CCHJOAVOTFFIMP-VIFPVBQESA-N
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Description

(S)-2-Phenyloxetane is an organic compound characterized by a four-membered oxetane ring with a phenyl group attached to the second carbon atom

Scientific Research Applications

(S)-2-Phenyloxetane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenyloxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-phenyl-1,3-dihalopropane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxetane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Phenyloxetane undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form corresponding oxetanones or other oxidized derivatives.

    Reduction: Reduction reactions can open the oxetane ring, leading to the formation of alcohols or other reduced products.

    Substitution: The phenyl group and the oxetane ring can participate in substitution reactions, where different substituents replace hydrogen atoms or other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetanones, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which (S)-2-Phenyloxetane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various chemical reactions. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

    2-Phenyloxirane: Similar in structure but with a three-membered ring.

    2-Phenyl-1,3-dioxolane: Contains a five-membered ring with two oxygen atoms.

    2-Phenyl-1,3-dioxane: Features a six-membered ring with two oxygen atoms.

Uniqueness: (S)-2-Phenyloxetane’s four-membered oxetane ring distinguishes it from these similar compounds. The ring strain and reactivity of the oxetane ring confer unique chemical properties, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

(2S)-2-phenyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9H,6-7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHJOAVOTFFIMP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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